
Salicylic acid, 4-sulfanilamido-; Metrasil; p-Sulfanilamidosalicylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salicylic acid, 4-sulfanilamido-, also known as Metrasil or p-Sulfanilamidosalicylic acid, is a compound that combines the properties of salicylic acid and sulfanilamide. This compound is of interest due to its potential applications in various fields, including medicine and industry. Salicylic acid is well-known for its role in plant defense and its use in pharmaceuticals, while sulfanilamide is a key component in antibacterial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of salicylic acid, 4-sulfanilamido- typically involves the sulfonation of salicylic acid followed by the introduction of the sulfanilamide group. One common method involves the reaction of salicylic acid with chlorosulfonic acid to form 4-chlorosulfonylsalicylic acid. This intermediate is then reacted with sulfanilamide to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of salicylic acid, 4-sulfanilamido- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Salicylic acid, 4-sulfanilamido- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products
Scientific Research Applications
Salicylic acid, 4-sulfanilamido- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its role in plant defense mechanisms and its potential as a growth regulator.
Medicine: Investigated for its antibacterial properties and potential use in treating infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of salicylic acid, 4-sulfanilamido- involves its interaction with bacterial enzymes, inhibiting their function and preventing bacterial growth. The sulfanilamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis, thereby inhibiting the enzyme dihydropteroate synthase. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid: Known for its role in plant defense and use in pharmaceuticals.
Sulfanilamide: A key component in antibacterial agents.
Methyl Salicylate: Used in topical analgesics and as a flavoring agent.
Aspirin (Acetylsalicylic Acid): Widely used as an analgesic and anti-inflammatory drug.
Uniqueness
Salicylic acid, 4-sulfanilamido- is unique in that it combines the properties of both salicylic acid and sulfanilamide, offering potential dual benefits in terms of antibacterial activity and other therapeutic effects. This combination makes it a versatile compound with applications in various fields.
Properties
Molecular Formula |
C13H12N2O5S |
|---|---|
Molecular Weight |
308.31 g/mol |
IUPAC Name |
2-[(4-aminophenyl)sulfonylamino]oxybenzoic acid |
InChI |
InChI=1S/C13H12N2O5S/c14-9-5-7-10(8-6-9)21(18,19)15-20-12-4-2-1-3-11(12)13(16)17/h1-8,15H,14H2,(H,16,17) |
InChI Key |
MJIQEXRPLNHVJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)ONS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


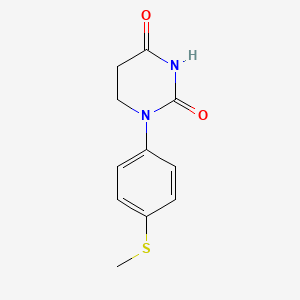


![2-Amino-1-[3-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B14779035.png)
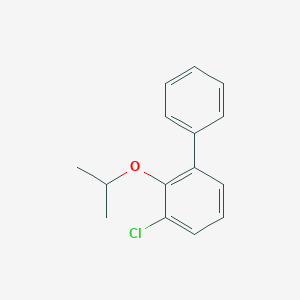
![5-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14779044.png)
![2-amino-N-[4-(dimethylamino)cyclohexyl]-N-ethyl-3-methylbutanamide](/img/structure/B14779054.png)
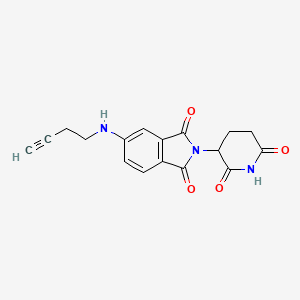
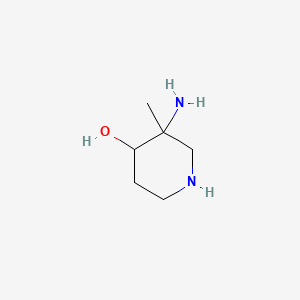
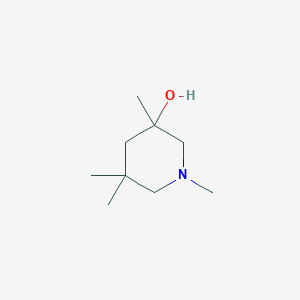



![2-Amino-4-[[4-(trifluoromethyl)phenyl]methyl]pentanedioic acid](/img/structure/B14779108.png)
